(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one
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Overview
Description
(E)-4-[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)AMINO]-3-PENTEN-2-ONE is a complex organic compound with a unique structure that includes a thienopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)AMINO]-3-PENTEN-2-ONE typically involves multi-step organic reactions. The starting materials often include 2-amino-4,6-dimethylthieno[2,3-b]pyridine and appropriate alkenes. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing efficient purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)AMINO]-3-PENTEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-4-[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)AMINO]-3-PENTEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)AMINO]-3-PENTEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications in catalysis and synthesis.
Uniqueness
(E)-4-[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)AMINO]-3-PENTEN-2-ONE is unique due to its specific thienopyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N3OS |
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Molecular Weight |
275.37 g/mol |
IUPAC Name |
(E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C14H17N3OS/c1-7-5-8(2)17-14-11(7)12(13(15)19-14)16-9(3)6-10(4)18/h5-6,16H,15H2,1-4H3/b9-6+ |
InChI Key |
ACUZLMSKTYUIGF-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)N)N/C(=C/C(=O)C)/C)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)N)NC(=CC(=O)C)C)C |
Origin of Product |
United States |
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